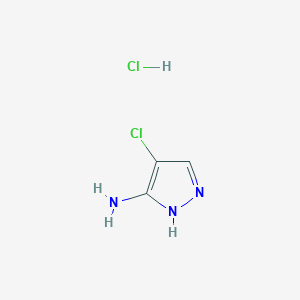

4-Chloro-1H-pyrazol-3-amine hydrochloride

Description

The exact mass of the compound 4-Chloro-1H-pyrazol-3-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-1H-pyrazol-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1H-pyrazol-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1H-pyrazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3.ClH/c4-2-1-6-7-3(2)5;/h1H,(H3,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXAABJWZRBPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679385 | |

| Record name | 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263094-05-8 | |

| Record name | 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1H-pyrazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Chloro-1H-pyrazol-3-amine Hydrochloride

Abstract

This guide provides an in-depth technical overview of 4-Chloro-1H-pyrazol-3-amine Hydrochloride, a critical heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document elucidates the compound's definitive identification, including its CAS number, physicochemical properties, and tautomeric nature. A field-proven, scalable synthetic protocol is detailed, emphasizing the causal factors behind key reaction steps. Furthermore, this guide explores the compound's versatile applications as a precursor to bioactive molecules, outlines essential analytical characterization methods, and provides comprehensive safety and handling protocols. The objective is to equip scientists with the foundational knowledge and practical insights required to effectively utilize this valuable synthetic intermediate.

Core Compound Identification & Properties

Accurate identification of chemical entities is the bedrock of reproducible science. The subject of this guide, while commonly requested as "4-Chloro-1H-pyrazol-3-amine hydrochloride," is most precisely identified in chemical databases under a different nomenclature due to the tautomerism and numbering conventions of the pyrazole ring. The authoritative CAS number corresponds to the isomer 3-Chloro-1H-pyrazol-4-amine hydrochloride .[1][2][3][4] This guide will use the CAS-registered nomenclature and structure for all technical discussions.

The hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is a crucial consideration for its practical application in reaction chemistry. The free base, 3-Chloro-1H-pyrazol-4-amine, is registered under CAS number 103286-54-0.[5][6][7]

N-NH || Cl - CC - NH3+ / CH

>]; b [label=<

Cl-

>]; a -> b [style=invis]; } } ends_dot Caption: Chemical structure of 3-Chloro-1H-pyrazol-4-amine Hydrochloride.

Table 1: Compound Identification and Physicochemical Properties

| Parameter | Value | Source(s) |

|---|---|---|

| Primary CAS Number | 63680-90-0 | [1][2][3][4] |

| IUPAC Name | 5-chloro-1H-pyrazol-4-amine;hydrochloride | [1] |

| Common Synonyms | 3-Chloro-1H-pyrazol-4-amine HCl, 4-Amino-3-chloropyrazole HCl | [1] |

| Molecular Formula | C₃H₅Cl₂N₃ | [1][2] |

| Molecular Weight | 154.00 g/mol | [1][2] |

| Monoisotopic Mass | 152.9860526 Da | [1] |

| Physical Form | Solid | [8] |

| Boiling Point | 344.5°C (Predicted) |[4] |

Synthesis Protocol: From 4-Nitropyrazole to Target Compound

The synthesis of 3-chloro-1H-pyrazol-4-amine hydrochloride is efficiently achieved through a robust, two-step, one-pot process starting from 4-nitropyrazole. This pathway, detailed in U.S. Patent US10233155B2, involves a regioselective chlorination followed by a reduction of the nitro group.[9]

Causality in Experimental Design

The success of this synthesis hinges on precise control of the reaction conditions. The key transformation is the chlorination at the C3 position of the pyrazole ring. It has been discovered that performing the halogenation in the presence of a high concentration of hydrochloric acid (e.g., 31-38%) is critical for directing the chlorine atom to the desired 3-position.[9] This is a crucial insight; lower acid concentrations could lead to a mixture of isomers, complicating purification and reducing the overall yield. The subsequent reduction of the nitro group can then be performed in the same pot, creating an efficient and economical process.[9]

Detailed Experimental Protocol

This protocol is a representative example based on established literature and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-Nitropyrazole

-

Concentrated Hydrochloric Acid (~37%)

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Reducing agent (e.g., Tin(II) chloride or H₂ with Pd/C catalyst)

-

Optional alcoholic solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction vessel with concentrated hydrochloric acid. If desired, an alcoholic co-solvent like ethanol can be added.

-

Chlorination: Add 4-nitropyrazole to the acid solution. Introduce the chlorinating agent portion-wise while monitoring the internal temperature. The high concentration of HCl is critical to ensure regioselective chlorination at the C3 position.[9]

-

Reaction Monitoring (Chlorination): Stir the mixture at a controlled temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Reduction: Once chlorination is complete, introduce the reducing agent to the reaction mixture. If using a catalytic hydrogenation, the reaction would be transferred to a suitable pressure vessel and subjected to hydrogen gas in the presence of a catalyst like Palladium on carbon.[10]

-

Reaction Monitoring (Reduction): Continue the reaction until the nitro-intermediate is fully converted to the desired amine.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product, 3-chloro-1H-pyrazol-4-amine hydrochloride, often precipitates from the solution. The solid can be isolated by filtration, washed with a suitable solvent to remove residual impurities, and dried under vacuum to yield the final product.

Applications in Drug Discovery and Agrochemicals

Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as versatile starting materials for a wide range of biologically active compounds.[11] Their structural features allow them to act as bioisosteres of purine bases, enabling them to interact with a variety of enzymatic targets.

The subject compound is a valuable intermediate for several classes of therapeutic and pesticidal agents:

-

Kinase Inhibitors: The aminopyrazole core is a common feature in many kinase inhibitors developed for oncology.[11][12] The amino and chloro groups on the pyrazole ring serve as synthetic handles for elaboration into more complex molecules that can target the ATP-binding site of kinases.

-

Agrochemicals: This compound and its derivatives are used in the synthesis of modern pesticides and herbicides.[9][13] The pyrazole scaffold is present in numerous commercial agrochemicals due to its potent biological activity.[13]

-

Fused Heterocyclic Systems: 5-aminopyrazole derivatives are key precursors for synthesizing fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines, which exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14]

Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. A combination of spectroscopic and chromatographic methods should be employed.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern. The monoisotopic mass of the free base is 117.0093748 Da.[5] Predicted adducts are valuable for interpreting electrospray ionization (ESI) mass spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation that the correct isomer has been synthesized.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor reaction progress.

Table 2: Predicted Mass Spectrometry Data for the Free Base (C₃H₄ClN₃)

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 118.01666 |

| [M+Na]⁺ | 139.99860 |

| [M-H]⁻ | 116.00210 |

Source: PubChemLite[15]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed. The GHS classification for the parent amine indicates several hazards.[5] While the hydrochloride salt may have a slightly different profile, it should be handled with equivalent care.

Table 3: GHS Hazard Information for 3-Chloro-1H-pyrazol-4-amine

| Hazard Class | Hazard Statement |

|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Source: PubChem[5]

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[16][17]

-

Avoid breathing dust.[6][16] Avoid contact with skin and eyes.[17]

-

Wash hands thoroughly after handling.[16]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloro-1H-pyrazol-4-amine hydrochloride (CAS 63680-90-0) is a cornerstone intermediate for the synthesis of a multitude of high-value molecules in the pharmaceutical and agrochemical industries.[9][12][14] A thorough understanding of its properties, a reliable synthetic strategy, and strict adherence to safety protocols are essential for its effective and safe utilization. This guide provides the technical and practical framework necessary for scientists to leverage this versatile building block in their research and development endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 114019, 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 114020, 3-chloro-1H-pyrazol-4-amine. [Link]

- Bunnelle, E. et al. (2017). Processes for the preparation of pesticide compounds. U.S. Patent No. US10233155B2.

- Li, Y. et al. (2015). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Chinese Patent No. CN104844567A.

-

Université du Luxembourg. (2025). 3-chloro-1h-pyrazol-4-amine (C3H4ClN3). PubChemLite. [Link]

-

Conti, P. et al. (2021). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 26(11), 3149. [Link]

-

El-Sayed, N. N. E. et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1109. [Link]

-

Various Authors. (2022). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

- Lo, W. C. et al. (2016). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. U.S. Patent No. US9522900B2.

-

Sharma, A. et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(10), 1184. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. [Link]

- Askew, B. et al. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. U.S. Patent Application No. US20210009566A1.

- Bottcher, A. et al. (2019). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. U.S. Patent No. US10538493B2.

-

Win-Win Chemical. 63680-90-0 3-chloro-1H-pyrazol-4-amine hydrochloride. [Link]

-

MySkinRecipes. 3-Chloro-1H-pyrazol-4-amine hydrochloride. [Link]

Sources

- 1. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3 | CID 114019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. 63680-90-0 3-chloro-1H-pyrazol-4-amine hydrochloride 3-氯-1H-吡唑-4-胺盐酸盐 -Win-Win Chemical [win-winchemical.com]

- 4. 3-Chloro-1H-pyrazol-4-amine hydrochloride [myskinrecipes.com]

- 5. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-chloro-1H-pyrazol-4-amine 95% | CAS: 103286-54-0 | AChemBlock [achemblock.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE | 76205-19-1 [chemicalbook.com]

- 9. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]

- 10. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. PubChemLite - 3-chloro-1h-pyrazol-4-amine (C3H4ClN3) [pubchemlite.lcsb.uni.lu]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com [carlroth.com]

4-Chloro-1H-pyrazol-3-amine hydrochloride molecular weight

An In-Depth Technical Guide to 4-Chloro-1H-pyrazol-3-amine Hydrochloride: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

4-Chloro-1H-pyrazol-3-amine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern—featuring a reactive amine, a strategically placed chlorine atom, and the versatile pyrazole core—makes it an invaluable scaffold for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, detailing its fundamental physicochemical properties, robust synthetic and purification protocols, rigorous analytical characterization methods, and significant applications in drug discovery. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a practical resource for scientists engaged in pharmaceutical research and development.

Molecular Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are the foundation of successful research. 4-Chloro-1H-pyrazol-3-amine hydrochloride is the salt form of the free base, which enhances stability and solubility in certain solvents. The hydrochloride salt is the form most commonly supplied and utilized in subsequent synthetic transformations.

From a structural standpoint, the pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The presence of the amine group at C3 and the chlorine atom at C4 provides two distinct points for chemical modification, a feature highly sought after in combinatorial chemistry and lead optimization. The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine group is readily functionalized through acylation, alkylation, or diazotization reactions.

The core quantitative data for this compound are summarized in the table below for quick reference.

Table 1: Core Physicochemical & Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-1H-pyrazol-3-amine;hydrochloride | [1] |

| CAS Number | 63680-90-0 | [1] |

| Molecular Formula | C₃H₅Cl₂N₃ | [1] |

| Molecular Weight | 154.00 g/mol | [1] |

| Monoisotopic Mass | 152.9860526 Da | [1] |

| Appearance | Solid (Typical) | N/A |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis and Purification Protocol

The synthesis of 4-Chloro-1H-pyrazol-3-amine hydrochloride can be approached from several routes. A prevalent and industrially relevant method involves the direct chlorination and subsequent reduction of a nitropyrazole precursor. This approach is efficient and allows for large-scale production.[2]

Expert Insight: The choice of a synthesis route is dictated by starting material availability, scalability, and regiochemical control. The nitration-chlorination-reduction sequence is advantageous because the nitro group acts as a powerful directing group for the chlorination at the adjacent C3 position and can be cleanly reduced to the target amine without affecting the chloro-substituent under controlled conditions.

Synthetic Workflow: Halogenation & Reduction of 4-Nitropyrazole

This protocol describes a validated two-step, one-pot process starting from 4-nitropyrazole.[2]

Caption: High-level workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology

Materials:

-

4-Nitropyrazole

-

N-Chlorosuccinimide (NCS)

-

Concentrated Hydrochloric Acid (HCl)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Diethyl Ether (Et₂O)

Protocol:

-

Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-nitropyrazole (1 equivalent).

-

Chlorination: Under a nitrogen atmosphere, add concentrated HCl (approx. 12 M). Cool the resulting slurry to 0-5 °C in an ice bath. Add N-Chlorosuccinimide (NCS, 1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The highly acidic medium protonates the pyrazole ring, activating it for electrophilic substitution, while NCS serves as a mild and effective chlorine source. Low temperature is critical to control the reaction rate and prevent side-product formation.

-

-

Reaction Monitoring (Chlorination): Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Reduction: Cool the reaction mixture again to 0-5 °C. If using stannous chloride, add a solution of SnCl₂·2H₂O (4-5 equivalents) in concentrated HCl dropwise. If using catalytic hydrogenation, the intermediate must first be isolated, neutralized, and then subjected to H₂ gas with a Pd/C catalyst in a suitable solvent like methanol.

-

Causality: SnCl₂ in HCl is a classic, robust method for reducing aromatic nitro groups in acidic media, which is convenient for a one-pot procedure. Catalytic hydrogenation is a cleaner alternative but may require an additional isolation step.

-

-

Reaction Monitoring (Reduction): Stir the reaction at room temperature for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the 3-chloro-4-nitro-1H-pyrazole intermediate.

-

Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath. The product, 4-Chloro-1H-pyrazol-3-amine hydrochloride, will often precipitate as a solid. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Causality: Diethyl ether is chosen as the wash solvent because the hydrochloride salt product is insoluble in it, while organic impurities are readily dissolved, leading to a purer final product.

-

-

Drying: Dry the white to off-white solid under high vacuum to a constant weight.

Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Table 2: Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to the C5-H proton and the exchangeable N-H and NH₃⁺ protons. The exact shifts are solvent-dependent (e.g., in DMSO-d₆). |

| ¹³C NMR | Three distinct signals for the pyrazole ring carbons (C3, C4, C5), with chemical shifts influenced by the chloro and amino substituents. |

| Mass Spec (ESI+) | The mass spectrum should show a prominent peak for the free base [M+H]⁺ at m/z ≈ 118.0, exhibiting a characteristic isotopic pattern (approx. 3:1 ratio for ³⁵Cl/³⁷Cl). |

| FTIR | Characteristic peaks for N-H stretching (amine and pyrazole), C=N stretching, and C-Cl stretching. |

| Purity (HPLC) | A single major peak with >95% purity is typically required for use in drug discovery workflows. |

Quality Control Workflow

The following workflow ensures that each batch of synthesized material meets the required standards for subsequent use in medicinal chemistry programs.

Caption: A standard quality control workflow for batch release.

Applications in Medicinal Chemistry

The pyrazole moiety is a well-established pharmacophore in drug design, often referred to as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[3] The specific substitution pattern of 4-Chloro-1H-pyrazol-3-amine makes it an exceptionally valuable starting material for creating libraries of potential drug candidates.[4][5]

Key Roles in Drug Design:

-

Kinase Inhibitors: The pyrazole core can act as a bioisostere for purine, effectively mimicking the hinge-binding interactions of ATP in the kinase domain. The amine and chloro groups serve as handles to build out substituents that target specific pockets in the enzyme, conferring selectivity.

-

Anticancer Agents: Many pyrazole-containing compounds have demonstrated significant anticancer activity.[3][6]

-

Anti-inflammatory & Antimicrobial Agents: The scaffold is present in numerous compounds with documented anti-inflammatory, antibacterial, and antifungal properties.[4][7]

Scaffold Elaboration Example

The diagram below illustrates the logical progression from the core building block to a hypothetical, more complex drug-like molecule, demonstrating how the amine and chloro functionalities are leveraged.

Caption: Elaboration of the core scaffold into a complex drug candidate.

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling of 4-Chloro-1H-pyrazol-3-amine hydrochloride is essential. Based on data for structurally similar compounds and general hazard classifications, the following precautions should be observed.[8][9]

-

Safety: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation.[8] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 0-8 °C is recommended.[9]

Conclusion

4-Chloro-1H-pyrazol-3-amine hydrochloride is more than just a chemical with a defined molecular weight; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity at two distinct positions make it a powerful platform for the discovery of novel therapeutics. This guide has provided the foundational knowledge required to synthesize, characterize, and intelligently apply this key building block in drug development programs.

References

-

Krajnović, T. & Cindrić, M. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 3-chloro-1H-pyrazol-4-amine. PubChem Compound Database. Retrieved from: [Link]

-

National Center for Biotechnology Information (n.d.). 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). PubChem Compound Database. Retrieved from: [Link]

-

Al-Sanea, M. M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

-

PubChemLite (n.d.). 3-chloro-1h-pyrazol-4-amine (C3H4ClN3). Retrieved from: [Link]

-

Zeitschrift für Kristallographie - New Crystal Structures (2022). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from: [Link]

-

Akhtar, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

- Epp, J. B., et al. (2019). Processes for the preparation of pesticide compounds. U.S. Patent No. 10,233,155. Google Patents.

-

Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry. ResearchGate. Retrieved from: [Link]

-

Borah, P., et al. (2014). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. ResearchGate. Retrieved from: [Link]

-

Singh, A., et al. (2023). A REVIEW ON “SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL QUINOLINE SUBSTITUTED PYRAZOLE DERIVATIVES”. World Journal of Pharmaceutical Research. Retrieved from: [Link]

Sources

- 1. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3 | CID 114019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research | MDPI [mdpi.com]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wisdomlib.org [wisdomlib.org]

- 8. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-chloro-1H-pyrazol-4-amine 95% | CAS: 103286-54-0 | AChemBlock [achemblock.com]

An In-depth Technical Guide to 4-Chloro-1H-pyrazol-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrazol-3-amine hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. The document delves into its fundamental chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it highlights its significant role as a key intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for designing molecules that can interact with biological targets with high affinity and specificity.[3] Among the various substituted pyrazoles, aminopyrazoles have emerged as particularly powerful pharmacophores for the development of protein kinase inhibitors (PKIs).[4][5] 4-Chloro-1H-pyrazol-3-amine hydrochloride serves as a crucial and versatile starting material for the synthesis of a multitude of complex pharmaceutical agents, offering multiple reaction sites for molecular elaboration.[6][7]

Chemical Identity and Structural Elucidation

A precise understanding of the molecule's identity is paramount for its effective use in synthesis.

Nomenclature and Chemical Identifiers

The systematic naming and identifiers for this compound are crucial for accurate documentation and sourcing.

| Identifier | Value | Source |

| IUPAC Name | 4-Chloro-1H-pyrazol-3-amine hydrochloride | N/A |

| CAS Number | 139530-99-9 | N/A |

| Molecular Formula | C₃H₅Cl₂N₃ | [8] |

| Molecular Weight | 154.00 g/mol | [8] |

| InChIKey | AXDDRARIOLEYKW-UHFFFAOYSA-N | [8] |

| Canonical SMILES | C1=C(C(=NN1)N)Cl.Cl | [8] |

Core Structure and Tautomerism

The structure consists of a five-membered pyrazole ring substituted with a chlorine atom at the C4 position and an amine group at the C3 position. The hydrochloride salt form protonates one of the basic nitrogen centers, typically the exocyclic amine or one of the ring nitrogens, enhancing its stability and solubility in polar solvents.

It is critical to recognize that 3-aminopyrazoles can exist in different tautomeric forms. The proton on the pyrazole ring can reside on either nitrogen atom (N1 or N2), leading to two potential tautomers. The equilibrium between these forms can be influenced by the solvent, pH, and the nature of other substituents on the ring. This tautomerism is a key consideration in its reactivity, as different tautomers can exhibit distinct chemical behaviors.

Spectroscopic Profile

While specific spectra are dependent on the solvent and instrument parameters, a typical spectroscopic profile would exhibit the following features:

-

¹H NMR: Signals corresponding to the pyrazole ring proton (C5-H), the amine protons (-NH₂), and the pyrazole N-H proton. The chemical shifts will be influenced by the solvent and the protonation state.

-

¹³C NMR: Resonances for the three carbon atoms of the pyrazole ring. The carbon attached to the chlorine will show a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₃H₄ClN₃) with a characteristic isotopic pattern due to the presence of chlorine.[9]

Physicochemical Properties and Handling

| Property | Value/Description |

| Appearance | Typically an off-white to light-colored solid. |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. |

| Stability | The hydrochloride salt is generally more stable than the free base. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] |

Synthesis and Manufacturing

The synthesis of substituted aminopyrazoles is a well-established area of organic chemistry. A common and industrially relevant approach to synthesizing the 4-chloro-3-aminopyrazole core involves a multi-step sequence starting from readily available materials.

Representative Synthetic Pathway

A logical and frequently employed pathway involves the cyclization of a β-ketonitrile with hydrazine, followed by chlorination.

Caption: Generalized synthetic workflow for 4-Chloro-1H-pyrazol-3-amine HCl.

Protocol: Chlorination of 1H-Pyrazol-3-amine

This protocol outlines a general procedure for the regioselective chlorination at the C4 position, a key step in the synthesis.

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific laboratory conditions. All work should be performed by trained personnel in a proper chemical fume hood with appropriate personal protective equipment.

Materials:

-

1H-Pyrazol-3-amine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Hydrochloric acid (e.g., 4M in Dioxane or as an aqueous solution)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Pyrazol-3-amine (1.0 eq) in anhydrous acetonitrile.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This is done to control the exothermicity of the chlorination reaction and minimize the formation of side products.

-

Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

Salt Formation: Dissolve the purified 4-Chloro-1H-pyrazol-3-amine free base in a suitable solvent (e.g., ethyl acetate or methanol). Add a solution of hydrochloric acid (1.0-1.1 eq) dropwise with stirring.

-

Isolation: The hydrochloride salt will typically precipitate from the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Reactivity and Application in Synthesis

The true value of 4-Chloro-1H-pyrazol-3-amine hydrochloride lies in its predictable and versatile reactivity, which allows for the construction of complex molecular architectures. The molecule possesses three primary sites for chemical modification: the exocyclic amine (C3-NH₂), the pyrazole ring nitrogens (N1-H), and the chloro-substituted carbon (C4-Cl).

Caption: Key reactivity sites of the 4-Chloro-1H-pyrazol-3-amine core.

-

N1-H Position: The N1 position is a common site for arylation or alkylation, often achieved through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) or copper-catalyzed Ullmann condensations.[11] This allows for the introduction of diverse substituents that can modulate the compound's properties or serve as attachment points for other fragments.

-

C3-Amine Group: The primary amine at the C3 position readily undergoes acylation, sulfonylation, and condensation reactions. This functionality is crucial for forming amide bonds, which are prevalent in many kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[4][7]

-

C4-Chloro Group: While the chlorine atom is on an electron-rich pyrazole ring, it can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is activated by electron-withdrawing groups or under specific catalytic conditions.[6]

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-aminopyrazole scaffold is a cornerstone in the design of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] 4-Chloro-1H-pyrazol-3-amine hydrochloride provides a robust starting point for synthesizing inhibitors that target various kinases. For instance, it is a key building block for pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are core structures in many developed and investigational drugs.[12][13]

Safety and Handling

According to GHS classifications, 4-Chloro-1H-pyrazol-3-amine and its salts are considered hazardous.[14]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14]

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.[10]

Conclusion

4-Chloro-1H-pyrazol-3-amine hydrochloride is more than just a chemical reagent; it is a versatile and enabling tool in the hands of medicinal chemists. Its well-defined structure, predictable reactivity, and proven utility as a scaffold for high-value pharmaceutical targets, especially kinase inhibitors, ensure its continued importance in the field of drug discovery. A thorough understanding of its properties, synthesis, and chemical behavior is essential for any researcher aiming to leverage the power of the pyrazole core in the development of next-generation therapeutics.

References

- Google Patents. (n.d.). Processes for the preparation of pesticide compounds.

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). Retrieved from [Link]

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-1h-pyrazol-4-amine (C3H4ClN3). Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

ACS Publications. (2009). Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters. Retrieved from [Link]

-

De Gruyter. (n.d.). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from [Link]

-

Prestat, G., Busca, P., & Fichez, J. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]

-

PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Arkat USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Retrieved from [Link]

-

ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 4-chloropyrazoles.

-

PMC. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Retrieved from [Link]

-

Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3 | CID 114019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 3-chloro-1h-pyrazol-4-amine (C3H4ClN3) [pubchemlite.lcsb.uni.lu]

- 10. 3-chloro-1H-pyrazol-4-amine 95% | CAS: 103286-54-0 | AChemBlock [achemblock.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of 4-Chloro-1H-pyrazol-3-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-1H-pyrazol-3-amine hydrochloride, a substituted pyrazole, represents a class of heterocyclic compounds that are of significant interest due to their versatile biological activities. This technical guide, designed for the discerning scientist, provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific salt, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis. This approach is intended to serve as a foundational resource for researchers working with this and related molecules, enabling them to anticipate spectral features and design effective characterization strategies.

Molecular Structure and Its Spectroscopic Implications

The structure of 4-Chloro-1H-pyrazol-3-amine hydrochloride presents a unique set of spectroscopic characteristics. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, forms the core of the molecule. The substituents—a chlorine atom at position 4 and an amine group at position 3—profoundly influence the electron distribution within the ring, which in turn dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). The formation of a hydrochloride salt by protonation of the amine group or a ring nitrogen further introduces distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Chloro-1H-pyrazol-3-amine hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Chloro-1H-pyrazol-3-amine hydrochloride is expected to be relatively simple, with key signals corresponding to the pyrazole ring proton, the amine protons, and the N-H proton of the pyrazole ring. The solvent used for analysis (e.g., DMSO-d₆ or D₂O) will significantly impact the chemical shifts and the observation of exchangeable protons (NH and NH₃⁺).

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-1H-pyrazol-3-amine Hydrochloride in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H5 (Pyrazole Ring) | 7.5 - 8.0 | Singlet | 1H | The electron-withdrawing effect of the adjacent nitrogen and the chlorine at C4 will shift this proton downfield. |

| NH (Pyrazole Ring) | 12.0 - 13.0 | Broad Singlet | 1H | This proton is acidic and its signal is typically broad. Its chemical shift is highly dependent on concentration and temperature. |

| NH₃⁺ (Ammonium) | 8.5 - 9.5 | Broad Singlet | 3H | As a hydrochloride salt, the amine group will be protonated. These protons are exchangeable and will likely appear as a broad singlet. |

Causality of Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to dissolve a wide range of compounds and its high boiling point are advantageous. Crucially, it allows for the observation of exchangeable protons (N-H and N-H₃⁺), which might be lost in D₂O due to rapid deuterium exchange. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a zero reference point for the chemical shift scale.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. For 4-Chloro-1H-pyrazol-3-amine hydrochloride, three distinct signals are expected for the pyrazole ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-1H-pyrazol-3-amine Hydrochloride in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 (C-NH₃⁺) | 145 - 155 | The carbon bearing the protonated amine group will be significantly deshielded and appear downfield. |

| C4 (C-Cl) | 110 - 120 | The carbon attached to the chlorine atom will be shifted downfield compared to an unsubstituted pyrazole, but upfield relative to C3 and C5. |

| C5 (C-H) | 125 - 135 | This carbon is adjacent to a nitrogen atom and will be deshielded. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4-Chloro-1H-pyrazol-3-amine hydrochloride will be characterized by vibrations of the N-H bonds, the C=N and C=C bonds of the pyrazole ring, and the C-Cl bond.

Table 3: Predicted IR Absorption Frequencies for 4-Chloro-1H-pyrazol-3-amine Hydrochloride

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Pyrazole Ring) | 3100 - 3300 | Medium, Broad | This broad absorption is characteristic of N-H stretching in a hydrogen-bonded environment. |

| N-H Stretch (Ammonium) | 2800 - 3100 | Strong, Broad | The stretching vibrations of the N-H bonds in the ammonium group appear as a broad and strong absorption. |

| C=N and C=C Stretch (Pyrazole Ring) | 1500 - 1650 | Medium to Strong | These absorptions are characteristic of the aromatic pyrazole ring system. |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium | The bending vibration of the ammonium group often overlaps with the ring stretching vibrations. |

| C-Cl Stretch | 700 - 800 | Strong | The carbon-chlorine stretching vibration is typically found in this region of the fingerprint part of the spectrum. |

Self-Validating Protocol: A well-calibrated FTIR spectrometer is essential for obtaining reliable data. A background spectrum of the empty sample holder (e.g., KBr pellet press or ATR crystal) must be acquired and subtracted from the sample spectrum to eliminate atmospheric H₂O and CO₂ absorptions. The sample should be thoroughly dried to prevent interference from water bands.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For 4-Chloro-1H-pyrazol-3-amine hydrochloride, Electrospray Ionization (ESI) would be a suitable technique, as it is a soft ionization method ideal for polar and ionic compounds. The predicted data from PubChemLite for the free base (4-chloro-1H-pyrazol-3-amine) suggests a monoisotopic mass of 117.00938 Da.[1]

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-1H-pyrazol-3-amine (Free Base)

| Adduct | Predicted m/z |

| [M+H]⁺ | 118.01666 |

| [M+Na]⁺ | 139.99860 |

Data sourced from PubChemLite, which provides predicted collision cross-section values.[1]

In the mass spectrum of the hydrochloride salt, the molecular ion peak would correspond to the free base, as the HCl is typically lost. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Chloro-1H-pyrazol-3-amine hydrochloride.

-

Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or TMS.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands).

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 4-Chloro-1H-pyrazol-3-amine hydrochloride onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the compound class.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

If fragmentation information is desired, perform MS/MS analysis by selecting the precursor ion of interest ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

Visualizing the Molecular Structure and Spectroscopic Relationships

The following diagrams illustrate the structure of 4-Chloro-1H-pyrazol-3-amine and a conceptual workflow for its spectroscopic characterization.

Caption: Molecular structure of 4-Chloro-1H-pyrazol-3-amine.

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for understanding the spectroscopic characteristics of 4-Chloro-1H-pyrazol-3-amine hydrochloride. By synthesizing information from established chemical principles and analogous structures, researchers can approach the analysis of this and related compounds with a clearer set of expectations. The detailed protocols offer a starting point for developing robust analytical methods, ensuring the integrity and reliability of data in the pursuit of novel drug discovery and development. As experimental data for this specific compound becomes available, this guide can serve as a valuable comparative tool.

References

-

PubChemLite. (n.d.). 4-chloro-1h-pyrazol-3-amine (C3H4ClN3). Retrieved January 23, 2026, from [Link]1]

Sources

An In-depth Technical Guide on the Solubility of 4-Chloro-1H-pyrazol-3-amine hydrochloride in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of developability. For researchers and drug development professionals, understanding the solubility of a molecule like 4-Chloro-1H-pyrazol-3-amine hydrochloride is not merely an academic exercise; it is a critical determinant of its potential bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1][2] This guide provides a comprehensive, in-depth exploration of the solubility of 4-Chloro-1H-pyrazol-3-amine hydrochloride in organic solvents, moving beyond simple data points to elucidate the underlying principles and provide actionable, field-proven methodologies for its accurate determination.

Understanding the Molecule: Physicochemical Profile of 4-Chloro-1H-pyrazol-3-amine hydrochloride

Before delving into its solubility, a foundational understanding of the subject molecule is paramount. 4-Chloro-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole core. The pyrazole ring itself is known to act as a bioisostere for aromatic rings, often enhancing physicochemical properties like solubility and lipophilicity in drug candidates.[3]

The structure of 4-Chloro-1H-pyrazol-3-amine hydrochloride incorporates several key features that govern its solubility:

-

The Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. This structure can participate in hydrogen bonding, with one nitrogen acting as a hydrogen bond donor and the other as an acceptor.[3]

-

The Amino Group (-NH2): A basic functional group that readily protonates.

-

The Chloro Group (-Cl): An electron-withdrawing group that influences the electronic distribution of the pyrazole ring.

-

The Hydrochloride Salt Form: The presence of hydrochloric acid converts the basic amine into a more polar ammonium salt. This is a common strategy in pharmaceutical development to enhance aqueous solubility.[4]

Computed Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₃H₅Cl₂N₃ | PubChem[5] |

| Molecular Weight | 154.00 g/mol | PubChem[5] |

| XLogP3 | 0.5 | PubChem[6] |

| Hydrogen Bond Donor Count | 2 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

The hydrochloride salt form is expected to be more soluble in polar solvents, including water and polar organic solvents, compared to its free base form. However, the interplay of the pyrazole ring's aromaticity and the chloro-substituent necessitates a thorough experimental evaluation of its solubility in a range of organic solvents.

The Causality of Solvent Selection: A Strategic Approach

The choice of organic solvents for solubility testing is not arbitrary. It is a strategic decision guided by the anticipated applications of the compound. In drug development, this typically involves solvents used in synthesis, purification, formulation, and in vitro/in vivo testing.

Our rationale for solvent selection is based on a tiered approach, encompassing a spectrum of polarities and functionalities:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are often used in crystallization and as vehicles for biological assays. Given the presence of hydrogen bond donors and acceptors in our target molecule, we anticipate good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents have high dielectric constants and are excellent at dissolving a wide range of organic compounds. DMSO is a particularly important solvent in high-throughput screening and for preparing stock solutions.[7]

-

Nonpolar Solvents (e.g., Toluene, Hexanes): While lower solubility is expected in these solvents, understanding the compound's behavior in nonpolar environments is crucial for certain synthetic steps and for understanding its lipophilicity.

-

Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents are commonly used in extractions and chromatography, making solubility data in these systems highly valuable for process chemistry.

Experimental Protocol: A Self-Validating System for Thermodynamic Solubility Determination

The following protocol for determining the thermodynamic (equilibrium) solubility of 4-Chloro-1H-pyrazol-3-amine hydrochloride is designed to be a self-validating system, incorporating controls and checks to ensure data integrity. The shake-flask method is the gold standard for this determination.[2]

Materials and Reagents

-

4-Chloro-1H-pyrazol-3-amine hydrochloride (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatted shaker incubator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the organic solvents)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Chloro-1H-pyrazol-3-amine hydrochloride to a known volume of each selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Rationale: Ensuring an excess of the solid is crucial to guarantee that the solution reaches equilibrium saturation.

-

-

Equilibration:

-

Place the vials in a thermostatted shaker incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Rationale: Thermodynamic solubility is an equilibrium property. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Rationale: Clear separation of the solid and liquid phases is critical to avoid aspirating undissolved particles, which would artificially inflate the measured solubility.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter that has been pre-conditioned with the same solvent.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical method.

-

Rationale: Filtration removes any remaining microscopic particles. Dilution is necessary for accurate quantification by the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, typically HPLC-UV.

-

Prepare a calibration curve using accurately weighed standards of 4-Chloro-1H-pyrazol-3-amine hydrochloride in the same diluent.

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.

-

Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Illustrative Solubility Data for 4-Chloro-1H-pyrazol-3-amine hydrochloride at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexanes | 0.1 | [Experimental Value] | [Calculated Value] |

Interpretation of Results:

The solubility data will provide a quantitative measure of the compound's affinity for different chemical environments. A high solubility in polar protic solvents like methanol would confirm the importance of hydrogen bonding interactions. Good solubility in DMSO is expected and is a practical necessity for many in vitro assays. The solubility in less polar solvents will be indicative of the compound's lipophilic character. This data is invaluable for guiding decisions in process chemistry (e.g., choosing a solvent for crystallization) and formulation development (e.g., selecting excipients for a drug product).

Concluding Remarks: From Data to Drug Development

The systematic determination of the solubility of 4-Chloro-1H-pyrazol-3-amine hydrochloride in a range of organic solvents is a foundational step in its journey as a potential drug candidate. This guide has provided not just a protocol, but a framework for thinking about solubility with scientific integrity and a focus on the practical realities of drug development. By understanding the "why" behind the experimental choices and adhering to a robust, self-validating methodology, researchers can generate high-quality, reliable data that will inform critical decisions and accelerate the path from the laboratory to the clinic.

References

-

Vertex AI Search Result[8] - General solubility of 1H-pyrazole in water and organic solvents.

-

Vertex AI Search Result[9] - Synthesis of 4-chloro 1H-pyrazolo[3,4-b]pyridines.

-

PubChem Compound Summary for CID 114019 - 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). URL: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. URL: [Link]

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD - General properties of pyrazole.

- George Varvounis et al. Pyrazol-3-ones, Part 1: Synthesis and Applications.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - General principles of solubility for different functional groups.

- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI - Synthesis involving chloro-pyrazole deriv

-

Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. URL: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. URL: [Link]

-

Solubility of Organic Compounds. (2023-08-31). URL: [Link]

- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica.

-

Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. URL: [Link]

-

Solubility of organic amine salts - Sciencemadness.org. URL: [Link]

-

PubChem Compound Summary for CID 114020 - 3-chloro-1H-pyrazol-4-amine. URL: [Link]

- (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems.

-

PubChem Compound Summary for CID 1380716 - 4-chloro-5-methyl-1H-pyrazol-3-amine. URL: [Link]

-

PubChem Compound Summary for CID 589702 - 4-Chloro-1H-pyrazole-3-carboxylic acid. URL: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3 | CID 114019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 4-Chloro-1H-pyrazol-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical development, a thorough understanding of the stability of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a cornerstone of rational drug design and formulation. This guide is dedicated to providing an in-depth technical exploration of the stability of 4-Chloro-1H-pyrazol-3-amine hydrochloride, a key building block in the synthesis of various pharmacologically active compounds. While extensive public literature on the specific degradation pathways of this molecule is limited, this document, grounded in fundamental chemical principles and data from structurally related compounds, aims to serve as a comprehensive resource. We will delve into the theoretical underpinnings of its stability, propose likely degradation pathways, and provide robust, field-proven methodologies for its assessment. Our goal is to empower researchers with the knowledge to anticipate and mitigate stability challenges, ensuring the development of safe and efficacious therapeutics.

Physicochemical Properties and Structural Features

4-Chloro-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with a chloro group at the 4-position and an amino group at the 3-position. The hydrochloride salt form enhances its solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₃H₅Cl₂N₃ | [1] |

| Molecular Weight | 154.00 g/mol | [1] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Solubility | Soluble in water, methanol | General knowledge |

The stability of this molecule is intrinsically linked to its electronic and structural characteristics. The pyrazole ring is an aromatic heterocycle, which generally confers a degree of stability. However, the substituents—an electron-withdrawing chloro group and an electron-donating amino group—introduce specific reactive sites that are susceptible to degradation under various stress conditions.

Predicted Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[2] Based on the functional groups present in 4-Chloro-1H-pyrazol-3-amine hydrochloride, several degradation mechanisms can be anticipated.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[3] For 4-Chloro-1H-pyrazol-3-amine hydrochloride, the chloro substituent on the pyrazole ring is a potential site for nucleophilic substitution by water or hydroxide ions, particularly under basic conditions.

-

Mechanism: The electron-deficient pyrazole ring can facilitate nucleophilic aromatic substitution. Under basic conditions, the hydroxide ion can attack the carbon atom bearing the chloro group, leading to its displacement and the formation of 4-Hydroxy-1H-pyrazol-3-amine. This reaction is analogous to the nucleophilic substitution reactions observed in other chloro-substituted heterocyclic compounds.[1]

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. While specific data for this molecule is unavailable, related heterocyclic compounds are known to undergo photodegradation.

-

Mechanism: Photodegradation can involve various mechanisms, including photo-oxidation and photo-rearrangement. For chloro-substituted aromatic compounds, reductive dehalogenation upon UV irradiation is a known pathway, which would lead to the formation of 1H-pyrazol-3-amine. [4]The presence of the amino group might also sensitize the molecule to photo-oxidation.

Caption: Proposed photolytic degradation pathway via dehalogenation.

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for decomposition. Chloro-substituted aromatic amines are known to be susceptible to thermal degradation, often with the liberation of hydrogen chloride. [5]

-

Mechanism: Thermal stress can lead to the elimination of HCl, potentially followed by polymerization or the formation of tars. [5]The stability of the pyrazole ring itself is generally high, but the substituents can lower the overall thermal stability.

Caption: Potential thermal degradation pathway.

A Self-Validating Approach to Stability Assessment: Experimental Protocols

A robust stability testing program is crucial for understanding the degradation profile of 4-Chloro-1H-pyrazol-3-amine hydrochloride. The following protocols are designed to be self-validating by ensuring that the analytical methods employed can separate and quantify the parent compound from its potential degradation products.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method. [6] Experimental Workflow:

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-Chloro-1H-pyrazol-3-amine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8 hours). Neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8 hours).

-

Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for a specified period (e.g., 24, 48, 72 hours). After exposure, dissolve the solid in the initial solvent to the original concentration.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.

Typical HPLC Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for a wide range of polar and non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds and is compatible with mass spectrometry. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient Elution | e.g., 5% B to 95% B over 20 min | Necessary to elute both the polar parent compound and potentially less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detection | UV/DAD at an appropriate wavelength (e.g., 230 nm) | Allows for the detection of the parent compound and degradation products, with DAD providing spectral information for peak purity assessment. |

| Injection Volume | 10 µL | A typical injection volume. |